molecular formula C18H18N2O3 B2609928 2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide CAS No. 1424630-00-1

2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide

Cat. No.: B2609928
CAS No.: 1424630-00-1
M. Wt: 310.353
InChI Key: WGFMYARHJBJGAU-UHFFFAOYSA-N
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Description

2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide is a complex organic compound that features a cyano group, a methoxyphenyl group, and a methylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide typically involves the reaction of 2-cyanoacetamide with appropriate substituted aromatic aldehydes and amines. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening methods to optimize reaction conditions, such as temperature, pressure, and catalyst concentration, is also common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-[2-(4-hydroxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide
  • 2-cyano-N-[2-(4-chlorophenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide

Uniqueness

2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles compared to similar compounds.

Biological Activity

2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 296.36 g/mol
  • IUPAC Name : this compound

The compound features a cyano group, methoxyphenyl moiety, and a furan ring, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anti-inflammatory, analgesic, and anticancer properties. Below are the key findings from the literature:

Anti-inflammatory Activity

  • Mechanism of Action : The compound has been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNFα in vitro. This suggests that it may modulate inflammatory pathways effectively.
  • In Vivo Studies : In animal models, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Analgesic Properties

  • Pain Models : The compound demonstrated analgesic effects in pain models such as the formalin test and hot plate test, suggesting central and peripheral mechanisms of action.
  • Dose-Response Relationship : A dose-dependent response was observed, with higher doses yielding greater analgesic effects.

Anticancer Potential

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) indicated that the compound inhibits cell proliferation significantly at micromolar concentrations.
  • Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer cell survival and proliferation, such as COX-2 and iNOS.

Case Study 1: Inflammation Model

A study investigated the effect of this compound on CFA-induced paw edema in rats. The results showed:

  • Control Group : Significant edema observed.
  • Treatment Group (50 mg/kg) : Edema reduced by approximately 60% at 6 hours post-treatment.

Case Study 2: Cancer Cell Line Study

In another study assessing its anticancer properties:

  • Cell Lines Used : MCF-7 (breast cancer) and HL-60 (leukemia).
  • Findings : The compound reduced cell viability by over 70% at a concentration of 25 µM after 48 hours of treatment.

Data Summary Table

Biological ActivityModel/AssayConcentrationObserved Effect
Anti-inflammatoryCFA-induced edema50 mg/kg60% reduction in edema
AnalgesicFormalin testVariesDose-dependent analgesia
AnticancerMCF-7 cell line25 µM>70% reduction in viability

Properties

IUPAC Name

2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13-8-10-23-17(13)11-15(12-19)18(21)20-9-7-14-3-5-16(22-2)6-4-14/h3-6,8,10-11H,7,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFMYARHJBJGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C=C(C#N)C(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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